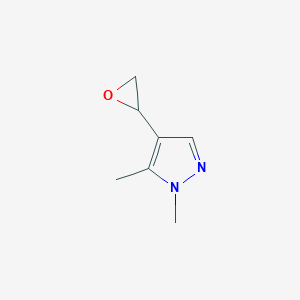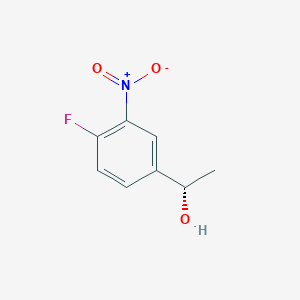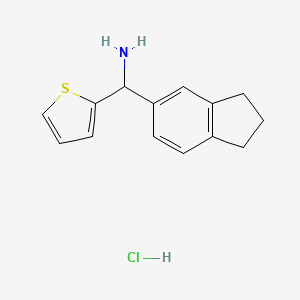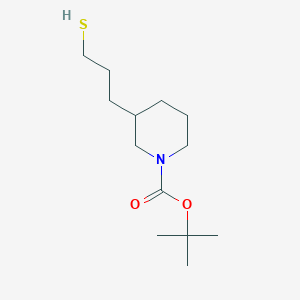
tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C13H25NO2S. It is a piperidine derivative that features a tert-butyl ester group and a mercaptopropyl side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-mercaptopropylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercaptopropyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The mercaptopropyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The piperidine ring can also interact with binding sites on enzymes or receptors, modulating their function .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
- tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
- tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate is unique due to the presence of the mercaptopropyl group, which imparts distinct reactivity compared to its analogs. This group allows for specific interactions with thiol-containing biomolecules, making it valuable in biochemical studies .
Propriétés
Formule moléculaire |
C13H25NO2S |
|---|---|
Poids moléculaire |
259.41 g/mol |
Nom IUPAC |
tert-butyl 3-(3-sulfanylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO2S/c1-13(2,3)16-12(15)14-8-4-6-11(10-14)7-5-9-17/h11,17H,4-10H2,1-3H3 |
Clé InChI |
BSNDMUDBGHILAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)CCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13606804.png)

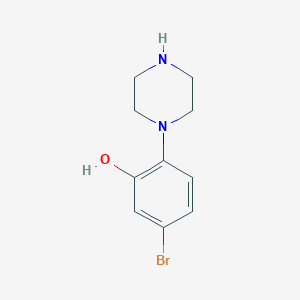
![7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)

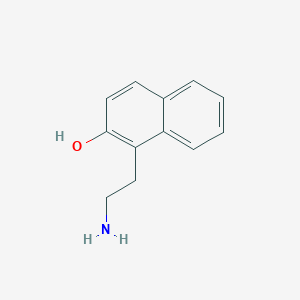
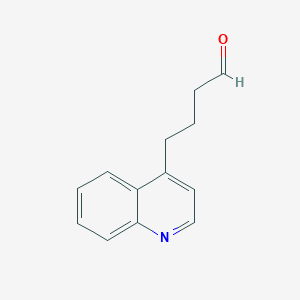
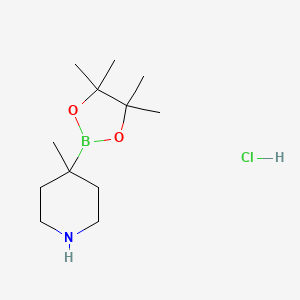
![3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13606847.png)
